BenchChemオンラインストアへようこそ!

1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

medicinal chemistry scaffold diversification structure-activity relationship

This compound is a structurally differentiated benzoylpiperazine featuring a 4-methoxypiperidine moiety, offering distinct basicity and H-bond acceptor capacity compared to common morpholine/piperazine analogs. Ideal for medicinal chemistry scaffold-hopping, broad receptor screening panels (5-HT2A/2C, D2, GlyT-1), and as a purity reference standard for synthetic method development. Direct empirical data absence flagged—buyers should request batch-specific QC and consider in-class structural divergence when selecting this product.

Molecular Formula C23H28ClN3O2
Molecular Weight 413.95
CAS No. 2034611-35-1
Cat. No. B2812374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
CAS2034611-35-1
Molecular FormulaC23H28ClN3O2
Molecular Weight413.95
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
InChIInChI=1S/C23H28ClN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
InChIKeySAYJWGGMOLGPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-35-1): Research-Grade Benzoylpiperazine Procurement Overview


1-(2-Chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-35-1) is a synthetic benzoylpiperazine derivative incorporating a 2-chlorophenyl substituent and a 4-methoxypiperidine moiety connected via a benzoyl linker. Benzoylpiperazines constitute a pharmacologically versatile scaffold historically explored for central nervous system (CNS) receptor modulation, including GlyT-1 inhibition [1] and serotonergic activity [2]. This specific compound has a molecular formula of C23H28ClN3O2 and a molecular weight of approximately 413.95 g/mol. As of the current analysis window (through April 2026), no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this exact compound were identifiable through systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, ChemSpider, or major patent repositories. All publicly available sources for this compound originate from commercial vendor websites, which provide only structural confirmation and purity specifications without comparative performance data. Consequently, this evidence guide is constructed on class-level structural inference and explicitly flags the absence of direct quantitative differentiation data, which should be considered critical by procurement decision-makers evaluating this compound against characterized alternatives.

Why Generic Substitution of 1-(2-Chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-35-1) Carries Undefined Risk


Interchanging in-class benzoylpiperazine analogs without compound-specific quantitative data carries substantial risk because minor structural variations—such as the position and identity of substituents on the phenyl ring, the nature of the amine moiety attached to the benzoyl group, or the linker geometry—can produce order-of-magnitude shifts in receptor affinity, selectivity, metabolic stability, and off-target profiles. Well-characterized benzoylpiperazine derivatives developed as GlyT-1 inhibitors demonstrate that even subtle changes to the aromatic substitution pattern can alter IC50 values by >100-fold [1]. The 4-methoxypiperidine group in the target compound introduces a tertiary amine with distinct basicity (predicted pKa ~8.5-9.0) and hydrogen-bond acceptor capacity compared to the morpholine, piperidine, or piperazine variants commonly employed in this scaffold class. Without empirical binding, ADME, or functional assay data for CAS 2034611-35-1, any assumption that it behaves similarly to published benzoylpiperazine analogs constitutes an unverified hypothesis that may compromise experimental reproducibility and resource allocation.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-35-1) vs. Closest Structural Analogs


Structural Uniqueness of 4-Methoxypiperidine Moiety vs. Common Benzoylpiperazine Amine Substitutions

The target compound incorporates a 4-methoxypiperidin-1-yl substituent on the benzoyl ring, which is structurally distinct from the morpholine, pyrrolidine, and unsubstituted piperidine groups most commonly employed in benzoylpiperazine derivatives disclosed in the patent literature. In the GlyT-1 inhibitor benzoylpiperazine series exemplified in US Patent 7,427,612, the majority of active compounds utilize morpholine or substituted piperazine groups at the corresponding position [1]. The 4-methoxypiperidine group introduces a stereoelectronic profile—specifically, a tertiary amine with a single methoxy hydrogen-bond acceptor—that differs from the secondary amines or ether oxygens of comparator fragments. No direct head-to-head comparison data exist for this specific compound.

medicinal chemistry scaffold diversification structure-activity relationship

2-Chlorophenyl Substituent Position vs. Alternative Halogenated Phenyl Regioisomers

The target compound bears a 2-chlorophenyl group on the piperazine nitrogen. In serotonergic benzoylpiperazines, the position of chloro substitution on the phenyl ring has been shown to influence receptor binding. Literature on structurally related phenylpiperazines indicates that ortho-chloro substitution (as in the target compound) can alter conformational preferences of the piperazine ring compared to meta- or para-substituted analogs, potentially affecting receptor subtype selectivity [1]. However, no quantitative binding or functional data exist for CAS 2034611-35-1 itself, and the specific contribution of the 2-chloro orientation in the context of the 4-methoxypiperidine benzoyl scaffold remains uncharacterized.

CNS receptor pharmacology ortho-substitution effect structure-activity relationship

Predicted Physicochemical Property Differentiation from Common Benzoylpiperazine Analogues

Using consensus in silico prediction tools, the target compound's calculated properties suggest a moderately lipophilic profile (cLogP estimated ~3.5-4.0) with a molecular weight (413.95 g/mol) near the upper boundary of typical fragment screening libraries but within the accepted range for lead-like compounds. In comparison, the extensively characterized GlyT-1 inhibitor benzoylpiperazine series (US Patent 7,427,612) exhibits cLogP values spanning 2.0-5.0 and molecular weights of 350-500 g/mol [1]. The 4-methoxy substituent on the piperidine ring is predicted to modestly reduce brain permeability relative to unsubstituted piperidine analogs due to increased hydrogen-bonding capacity, though experimental confirmation is absent.

drug-likeness ADME prediction physicochemical profiling

Recommended Application Scenarios for 1-(2-Chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034611-35-1)


Exploratory CNS Receptor Screening Panels Seeking Novel Chemical Matter

Given the established precedent of benzoylpiperazines as GlyT-1 inhibitors and serotonergic agents [1][2], CAS 2034611-35-1 may be deployed as a structurally divergent member in broad receptor screening panels (e.g., serotonin 5-HT2A/2C, dopamine D2, GlyT-1) where the goal is to identify novel hits rather than optimize a known chemotype. The ortho-chlorophenyl and 4-methoxypiperidine motifs differentiate it from the morpholine- and piperazine-dominant analogues in the patent literature.

Scaffold-Hopping Libraries for Structure-Activity Relationship Expansion

In medicinal chemistry programs where a benzoylpiperazine core has yielded promising activity but suffers from metabolic instability or selectivity limitations, this compound offers a distinct substitution pattern for scaffold-hopping exercises. The 4-methoxypiperidine group replaces the morpholine oxygen with a methoxy-bearing tertiary amine, which may alter CYP450 metabolism susceptibility compared to morpholine analogues [1].

Analytical Reference Standard for Synthetic Route Verification

CAS 2034611-35-1 can serve as a purity reference standard for laboratories developing novel synthetic routes to 4-methoxypiperidine-containing benzoylpiperazines. The compound's distinct HPLC retention time and mass spectral signature (m/z 414.2 [M+H]+) provide utility in reaction monitoring and product characterization, independent of biological activity.

Negative Control Compound for GlyT-1 or Serotonergic Assays Requiring Structurally Matched Inactive Analogs

Until quantitative activity data become available, the compound's potential role as a negative control in target-based assays remains speculative. If future screening reveals minimal activity at GlyT-1 or serotonin receptors, the compound could function as a structurally matched inactive control for comparator benzoylpiperazine tool compounds [1][2]. Procurement for this purpose should be reserved pending confirmatory data.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.